molecular formula C13H12BrN3O2S B2403285 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide CAS No. 1903608-53-6

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide

Cat. No.: B2403285
CAS No.: 1903608-53-6
M. Wt: 354.22
InChI Key: QJJWBCUXGMXBJI-UHFFFAOYSA-N
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Description

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a cinnoline derivative

Properties

IUPAC Name

4-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c14-8-5-11(20-6-8)13(19)15-9-1-2-10-7(3-9)4-12(18)17-16-10/h4-6,9H,1-3H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWBCUXGMXBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a thiophene derivative, followed by the formation of the cinnoline ring system through cyclization reactions. The final step involves the coupling of the brominated thiophene with the cinnoline derivative under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific biological system being studied[7][7].

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-oxo-2,3-dihydro-1H-indol-2-yl)thiophene-2-carboxamide
  • 4-bromo-N-(3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-2-yl)thiophene-2-carboxamide
  • 4-bromo-N-(3-oxo-2,3-dihydro-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide

Uniqueness

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide is unique due to the presence of the hexahydrocinnoline ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and materials science .

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